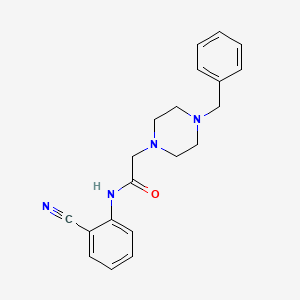

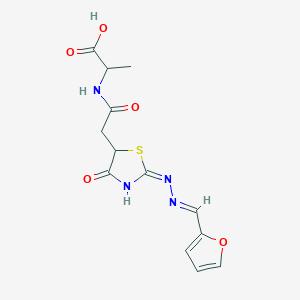

![molecular formula C22H20ClN5O3S B3010172 2-{[5-(2-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3,4-二甲氧基苯基)乙酰胺 CAS No. 886930-89-8](/img/structure/B3010172.png)

2-{[5-(2-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3,4-二甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

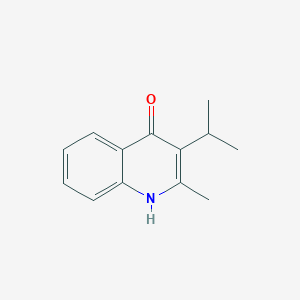

The compound "2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a triazole ring, a pyrrole ring, a chlorophenyl group, and a dimethoxyphenyl group, which could contribute to its potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–KOH medium leads to the formation of thiophene and pyrrole derivatives . This suggests that similar conditions could potentially be used to synthesize the pyrrole component of the target compound. The synthesis of related acetamide derivatives has also been reported, where a combination of hydrogen bonds and halogen interactions plays a crucial role in the formation of the final product .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures have been obtained for N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares some structural similarities with the target compound . The study utilized density functional theory (DFT) to explore the geometric equilibrium and vibrational wavenumbers, which could be relevant for analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. The presence of the acetamide group, as seen in similar structures, suggests that hydrogen bonding interactions are likely to influence its reactivity . Additionally, the substitution of electronegative atoms, such as chlorine, can lead to differences in reactivity due to changes in electronic distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. The presence of intermolecular hydrogen bonds and halogen interactions in related acetamides indicates that these features could also influence the solubility, melting point, and crystal packing of the target compound . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been investigated for a related antiviral molecule, which could provide insights into the potential biological activity of the target compound .

科学研究应用

合成和结构解析

化合物 2-{[5-(2-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3,4-二甲氧基苯基)乙酰胺属于一类具有潜在多种生物活性的化学物质,因为存在 1,2,4-三唑环系统。类似化合物的合成和结构解析涉及缩合反应,并通过光谱法(H1NMR、质谱、红外光谱)表征,已探索这些化合物以了解其在医学领域的潜在应用,特别是由于其抗菌、抗真菌和抗结核特性 (MahyavanshiJyotindra 等人,2011)。

抗菌活性

研究强调了含有 1,2,4-三唑环系统的化合物的抗菌特性,该环系统在结构上与 2-{[5-(2-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3,4-二甲氧基苯基)乙酰胺相关。这些特性包括由于三唑环与生物靶标相互作用的多功能性而对多种病原体的活性。这些化合物的抗菌功效与其抑制细菌和真菌生长的能力有关,使其成为药物开发的潜在候选者 (Wujec 等人,2011)。

振动光谱分析

使用拉曼和傅里叶变换红外光谱对类似于 2-{[5-(2-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3,4-二甲氧基苯基)乙酰胺的化合物的振动光谱分析,提供了对这些分子的结构和电子特征的见解。这种分析方法有助于理解分子间和分子内的相互作用,有助于化合物的稳定性和反应性,这对于它们在药物开发中的潜在应用至关重要 (Jenepha Mary 等人,2022)。

酶抑制和生物筛选

具有 1,2,4-三唑环的化合物已因其酶抑制能力而受到研究,特别是对乙酰胆碱酯酶和丁酰胆碱酯酶,这些酶与神经退行性疾病有关。酶抑制特性加上最小的细胞毒性,使这些化合物成为进一步药理学评估和药物开发工作的有吸引力的选择,旨在解决具有潜在酶失调机制的疾病 (Riaz 等人,2020)。

晶体结构分析

对含有 1,2,4-三唑环系统的化合物的晶体结构的详细分析提供了有关分子构象、氢键和分子间相互作用的宝贵信息。这些研究对于理解此类化合物的理化性质和反应性至关重要,这反过来又影响它们的生物活性和潜在治疗应用 (Subasri 等人,2017)。

作用机制

While the exact mechanism of action for this compound is not known, compounds with similar structures often interact with biological targets through their heterocyclic rings and functional groups. For example, some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, which could potentially explain their biological activities .

属性

IUPAC Name |

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3S/c1-30-18-10-9-15(13-19(18)31-2)24-20(29)14-32-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJQSCVZPUXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

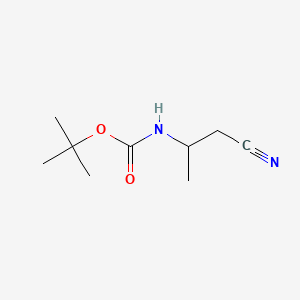

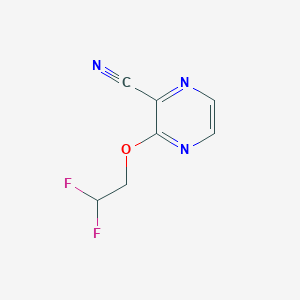

![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

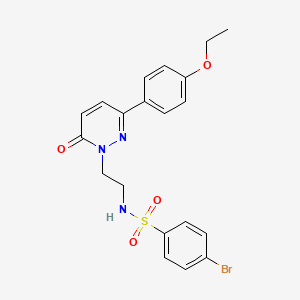

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

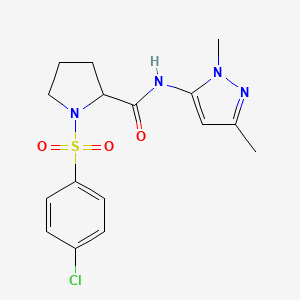

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)